molecular formula C19H15Cl2N5O4 B11505914 8-{4-[(3,6-dichloropyridin-2-yl)oxy]phenoxy}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-{4-[(3,6-dichloropyridin-2-yl)oxy]phenoxy}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11505914
M. Wt: 448.3 g/mol
InChI Key: COBWBZYKPKXSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{4-[(3,6-DICHLOROPYRIDIN-2-YL)OXY]PHENOXY}-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines elements of pyridine, phenoxy, and purine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{4-[(3,6-DICHLOROPYRIDIN-2-YL)OXY]PHENOXY}-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,6-dichloropyridine with phenol derivatives under specific conditions to form the pyridinyl-oxyphenoxy intermediate. This intermediate is then reacted with a purine derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

8-{4-[(3,6-DICHLOROPYRIDIN-2-YL)OXY]PHENOXY}-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and phenoxy moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

8-{4-[(3,6-DICHLOROPYRIDIN-2-YL)OXY]PHENOXY}-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{4-[(3,6-DICHLOROPYRIDIN-2-YL)OXY]PHENOXY}-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{4-[(3,6-DICHLOROPYRIDIN-2-YL)OXY]PHENOXY}-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of pyridine, phenoxy, and purine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15Cl2N5O4

Molecular Weight

448.3 g/mol

IUPAC Name

8-[4-(3,6-dichloropyridin-2-yl)oxyphenoxy]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C19H15Cl2N5O4/c1-24-14-15(25(2)19(28)26(3)17(14)27)23-18(24)30-11-6-4-10(5-7-11)29-16-12(20)8-9-13(21)22-16/h4-9H,1-3H3

InChI Key

COBWBZYKPKXSSH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1OC3=CC=C(C=C3)OC4=C(C=CC(=N4)Cl)Cl)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.